bmh-21 - 896705-16-1

bmh-21

Catalog Number: EVT-287925
CAS Number: 896705-16-1
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMH-21 is an inhibitor of RNA polymerase I. It binds to GC-rich sequences in DNA and ribosomal DNA (rDNA) and inhibits RNA polymerase I transcription in vitro. It inhibits expression of the 47S rRNA transcript (IC50 = 60 nM), disrupts the structure of the nucleolus, and leads to removal of the RNA polymerase complex from rDNA by inducing dissociation and destruction of RPA194 through a proteasome-dependent mechanism. BMH-21 also activates p53 in the nanomolar range. It reduces viability of several cancer cell lines but not of non-cancerous cells (IC50s = 0.7, 1.9, ≥40, and 2.7 µM for A375, human diploid fibroblasts, primary human melanocytes, and HIMEC cells, respectively). BMH-21 intercalates with DNA but does not induce DNA damage via the ataxia-telangiectasia mutated (ATM) kinase pathway. BMH-21 (25 mg/kg) inhibits tumor growth in melanoma and colon cancer mouse xenograft models.
BMH-21 is a potent small molecule DNA intercalator. BMH-21 binds ribosomal DNA and inhibits RNA polymerase I (Pol I) transcription. BMH-21 does not cause phosphorylation of H2AX, a key biomarker activated in DNA damage stress. BMH-21 effects on the nucleolar stress response were independent of major DNA damage associated PI3-kinase pathways, ATM, ATR and DNA-PKcs. BMH-21 is a chemically unique DNA intercalator that has high bioactivity towards Pol I inhibition without activation or dependence of DNA damage stress. The findings also show that interference with DNA and DNA metabolic processes can be exploited therapeutically without causing DNA damage.
Overview

BMH-21 is a novel small molecule characterized as a DNA intercalator with significant bioactivity against RNA polymerase I, a crucial enzyme in ribosomal RNA synthesis. Unlike traditional intercalators that often induce DNA damage, BMH-21 uniquely inhibits RNA polymerase I transcription without triggering DNA damage responses. This property positions BMH-21 as a promising candidate for cancer therapy, particularly in targeting ribosomal RNA synthesis, which is often upregulated in cancer cells .

Source and Classification

BMH-21 was identified through high-throughput screening aimed at discovering small molecules that activate the p53 pathway, which is vital for tumor suppression. It belongs to a class of compounds that selectively inhibit RNA polymerase I activity, leading to the degradation of the polymerase's catalytic subunit and subsequent nucleolar stress. The compound's ability to bind to GC-rich sequences prevalent in ribosomal DNA genes further enhances its specificity for targeting ribosomal RNA synthesis .

Synthesis Analysis

Methods

BMH-21 can be synthesized via multi-step organic synthesis techniques involving heterocyclic chemistry. The synthesis typically includes:

  1. Formation of the Tetracyclic Core: This involves cyclization reactions that yield a planar heterocyclic structure essential for DNA intercalation.
  2. Functionalization: The addition of various functional groups, particularly at the N,N-dimethylaminocarboxamide arm, allows for modifications that can enhance or alter biological activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological assays.

Technical Details

The synthetic route may include reactions such as:

  • Nucleophilic substitutions to introduce amino groups.
  • Cycloaddition reactions to form the tetracyclic structure.
  • Recrystallization and liquid chromatography for purification.

The detailed synthetic pathway can be optimized based on desired derivatives and biological activity outcomes .

Molecular Structure Analysis

Structure

BMH-21 features a complex tetracyclic structure that facilitates its intercalation into DNA. The molecular formula is typically represented as C₁₈H₁₈N₄O₂, indicating the presence of aromatic rings conducive to stacking interactions with DNA bases.

Data

  • Molecular Weight: Approximately 318.36 g/mol
  • Melting Point: Specific melting point data varies based on derivatives but generally falls within a range suitable for biological applications.
  • Solubility: BMH-21 is soluble in dimethyl sulfoxide and other organic solvents, which is crucial for its application in cell culture studies .
Chemical Reactions Analysis

Reactions

BMH-21 primarily undergoes reactions associated with its interaction with nucleic acids:

  1. Intercalation Reaction: BMH-21 inserts itself between base pairs of DNA, effectively disrupting normal transcription processes.
  2. Degradation of RNA Polymerase I Subunits: Following intercalation, BMH-21 promotes the degradation of RPA194, a key component of the RNA polymerase I complex.

Technical Details

The compound's effects on rRNA synthesis have been quantified using assays measuring uridine incorporation and qPCR analysis of pre-rRNA levels. Notably, BMH-21 has demonstrated an IC₅₀ value of approximately 60 nM in inhibiting rRNA transcription .

Mechanism of Action

Process

BMH-21 operates by binding to ribosomal DNA and inhibiting RNA polymerase I transcription through several mechanisms:

  1. Direct Interference with Transcription Elongation: It obstructs the elongation phase of transcription by reducing Pol I occupancy on rDNA.
  2. Induction of Nucleolar Stress: The compound causes disassembly of nucleolar structures and degradation of key proteins involved in rRNA synthesis.

Data

Experimental data indicate that BMH-21 leads to rapid inhibition of nascent RNA synthesis within minutes of treatment and results in observable changes in nucleolar integrity within hours .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values: Relevant pKa values are important for understanding solubility and reactivity; specific values depend on functional groups present.
  • Reactivity Profile: BMH-21 exhibits selective reactivity towards nucleic acids but minimal reactivity towards other cellular components, highlighting its specificity as an anticancer agent .
Applications

BMH-21 has significant potential in scientific research and therapeutic applications:

  1. Cancer Therapy: Its ability to inhibit ribosomal RNA synthesis makes it a candidate for targeting cancers that rely on high levels of protein synthesis.
  2. Research Tool: BMH-21 serves as an important tool for studying RNA polymerase I function and the regulation of ribosomal RNA synthesis in various cellular contexts.
Mechanisms of RNA Polymerase I (Pol I) Transcriptional Inhibition by BMH-21

DNA Intercalation and Sequence-Specific Binding to Ribosomal DNA (rDNA)

BMH-21 is a planar tetracyclic small molecule that functions as a DNA intercalator with pronounced selectivity for GC-rich sequences. This structural property enables its preferential binding to ribosomal DNA (rDNA), which houses some of the most GC-dense regions in the genome. Upon intercalation, BMH-21 induces topological changes in rDNA, including local unwinding and lengthening of the DNA duplex. This disrupts the chromatin architecture essential for RNA Polymerase I (Pol I) activity. Molecular modeling confirms that BMH-21 stacks flatly between GC base pairs, with its positively charged N,N-dimethylaminocarboxamide sidechain interacting electrostatically with the DNA backbone. This binding modality differs significantly from classical DNA-damaging intercalators (e.g., doxorubicin), as BMH-21 avoids induction of DNA strand breaks or adduct formation [1] [4] [5].

Table 1: Sequence-Specific Binding Properties of BMH-21

PropertyrDNAGenomic DNA
Binding AffinityHigh (nM range)Low
GC-Rich SpecificityStrong preferenceNo significant enrichment
Structural ImpactUnwinding & elongationMinimal
Biological ConsequencePol I inhibitionNo direct inhibition

Disruption of Transcription Initiation, Promoter Escape, and Elongation Dynamics

High-resolution in vitro transcription assays reveal that BMH-21 targets multiple stages of Pol I transcription. When added during preinitiation complex formation, BMH-21 (IC₅₀ = 0.81 μM) reduces transcription initiation by >50%. It further impedes promoter escape—the transition from initiation to elongation—by trapping Pol I complexes near the transcription start site. However, the most profound effect occurs during elongation: BMH-21 reduces the transcription elongation rate by 3–5 fold and increases the density of paused Pol I complexes on rDNA templates. Real-time kinetic analyses show that BMH-21 selectively slows nucleotide addition (kₚₒₗ) during Pol I catalysis, introducing kinetic barriers to elongation that are not observed in untreated systems [1] [2] [8].

Table 2: Impact of BMH-21 on Pol I Transcription Dynamics

Transcription StageBMH-21 EffectExperimental Evidence
Initiation50% reduction at 1 μMIn vitro promoter-dependent assays
Promoter EscapeDelayed clearance from +55 siteRadiolabeled RNA gel analysis
Elongation Rate3–5 fold decreaseQuenched-flow kinetics
Pausing FrequencyIncreased paused complexesNative Elongating Transcript Sequencing

Proteasome-Dependent Degradation of RPA194 Subunit in Pol I Holocomplex

A hallmark of BMH-21’s mechanism is the rapid, proteasome-dependent degradation of RPA194 (A190 in yeast), the catalytic subunit of Pol I. Within 3 hours of treatment at 1 μM, BMH-21 triggers ubiquitination of RPA194, leading to its disassembly from the Pol I holoenzyme and subsequent proteasomal degradation. This process is conserved across species and occurs independently of DNA damage pathways. Degradation requires active transcription and is preceded by Pol I stalling, suggesting that BMH-21 converts Pol I into a substrate for the ubiquitin-proteasome system. Notably, this degradation is irreversible and correlates strongly with cancer cell death, making it a unique biomarker of BMH-21 efficacy [2] [5] [6].

Induction of Sequence-Specific Pausing at G-Rich rDNA Regions

Native Elongating Transcript Sequencing (NET-seq) demonstrates that BMH-21 induces sequence-specific pausing of Pol I upstream of G-rich rDNA motifs. In vivo, BMH-21-treated cells exhibit a 4-fold increase in Pol I occupancy at G-quadruplex–like sequences within the 47S pre-rRNA coding region. These paused complexes are long-lived and coincide with regions of high torsional stress, suggesting that BMH-21 exacerbates inherent transcriptional bottlenecks. The accumulation of paused Pol I complexes disrupts rRNA processing and depletes mature ribosomal subunits, directly linking transcriptional pausing to impaired ribosome biogenesis [1] [8].

Independence from DNA Damage Response (DDR) Pathways

Unlike conventional DNA intercalators, BMH-21 does not activate canonical DNA damage sensors (ATM, ATR, or DNA-PKcs). Key evidence includes:

  • No γH2AX induction: BMH-21 fails to phosphorylate histone H2AX, a universal marker of DNA double-strand breaks [4] [6].
  • DDR inhibitor resistance: Degradation of RPA194 and nucleolar stress proceed normally in cells pretreated with ATM inhibitors (KU55933), ATR-deficient cells (DLD-Seckel), or DNA-PKcs inhibitors (NU7441) [4] [6].
  • Divergent derivatives: Modifications to BMH-21’s carboxamide arm (e.g., LI-216) abolish Pol I inhibition but activate DDR pathways, confirming structural specificity for DDR-independent activity [6].

This DDR independence is critical for minimizing genotoxic side effects associated with traditional chemotherapeutics.

Properties

CAS Number

896705-16-1

Product Name

bmh-21

IUPAC Name

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)

InChI Key

BXYDVWIAGDJBEC-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BMH-21
N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo(g)pyrido(2,1-b)quinazoline-4-carboxamide

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.